![molecular formula C9H11ClN2 B1370305 7-氯-2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓 CAS No. 57756-37-3](/img/structure/B1370305.png)
7-氯-2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓
描述
“7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 .
Synthesis Analysis
Benzodiazepines, including “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine”, have a wide spectrum of valuable pharmacological effects and are among the leading drugs commonly prescribed for various pathologies . The synthesis of benzodiazepines has been described in the context of continuous flow chemistry, which is an efficient tool for chemists to access highly demanded active pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is represented by the InChI code 1S/C9H11ClN2/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 .
Physical And Chemical Properties Analysis
The compound “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” has a predicted boiling point of 325.0±42.0 °C and a predicted density of 1.155±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .
科学研究应用
合成和化学性质
新型合成方法:开发了一种新方法来合成与 7-氯-2,3,4,5-四氢-1H-苯并[e][1,4]二氮杂卓密切相关的四氢-2,4-二氧代-1H-苯并[b][1,5]二氮杂卓-3-基-2-甲基丙酰胺衍生物,该方法使用芳香二胺、梅尔德伦酸和异氰化物,无需任何催化剂或活化 (Shaabani 等人,2009)。
分子几何研究:已经进行光谱和量子化学研究来阐明 7-氯-1-甲基-5-苯基-1,5-二氢苯并[1,4]二氮杂卓-2,4-二酮的分子几何结构,深入了解其振动频率、分子轨道和亲电和亲核攻击的潜力 (Sylaja 等人,2016)。
络合物形成研究:对地西泮(1,4-苯并二氮杂卓的重要衍生物)的研究已经研究了其在不同温度条件下与镧系(III)金属离子的络合物形成常数,为该化合物在不同环境中的行为提供了宝贵的见解 (Bayes 等人,2012)。
生物活性及应用
镇痛特性:设计并合成了 3-(7-氯-5-(2-氟苯基)-2-氧代-2,3-二氢-1H-苯并[e][1,4]二氮杂卓-3-基)丙酸的新型衍生物,显示出有效的镇痛特性和调节瞬时受体电位香草素 1 的活性 (Liu 等人,2018)。
细胞毒性和酶抑制作用:评估了源自 1-甲基-5-苯基-1H-苯并[e][1,4]二氮杂卓-2(3H)-酮的钯环在体外细胞毒活性以及作为组织蛋白酶 B 抑制剂(一种与癌症相关事件有关的酶)的活性 (Spencer 等人,2009)。
环收缩机理研究:N1-甲基-N4-Boc-苯并[e][1,4]二氮杂卓-2,5-二酮的对映选择性去质子化环收缩,产生喹诺酮-2,4-二酮,为潜在的有用药物支架提供了有效的途径 (Antolak 等人,2014)。
安全和危害
生化分析
Biochemical Properties
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. This compound has been shown to bind to gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The interaction between 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine and GABA receptors enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, this compound may interact with other biomolecules, such as ion channels and transporters, influencing their activity and function .
Cellular Effects
The effects of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine to GABA receptors can modulate intracellular calcium levels and activate downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. These effects can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound primarily exerts its effects by binding to the benzodiazepine site on GABA receptors, enhancing the receptor’s affinity for GABA. This binding increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing. Additionally, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine may interact with other enzymes and proteins, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can change over time. This compound is relatively stable under standard laboratory conditions, but its stability and degradation can be influenced by factors such as temperature, light, and pH. Long-term studies have shown that 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can have sustained effects on cellular function, including prolonged modulation of GABA receptor activity and alterations in gene expression. These long-term effects are important for understanding the potential therapeutic applications and safety of this compound .
Dosage Effects in Animal Models
The effects of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine vary with different dosages in animal models. At low doses, this compound can produce sedative and anxiolytic effects without significant adverse effects. At higher doses, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can cause toxicity and adverse effects, such as respiratory depression, motor impairment, and changes in behavior. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is involved in various metabolic pathways, including its metabolism by liver enzymes. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into active and inactive metabolites. These metabolites can further interact with enzymes and proteins, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can bind to plasma proteins, influencing its distribution and bioavailability. The transport and distribution of this compound are important for understanding its pharmacodynamics and therapeutic potential .
Subcellular Localization
The subcellular localization of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can affect its activity and function. This compound is primarily localized to the cell membrane, where it interacts with GABA receptors and other membrane proteins. Additionally, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine may be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKODBURRKASTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618820 | |
| Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57756-37-3 | |
| Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57756-37-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

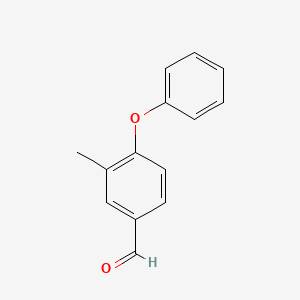
![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)
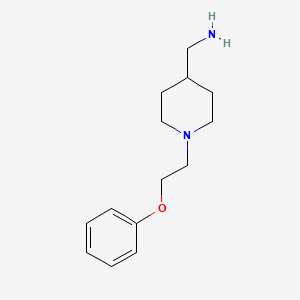
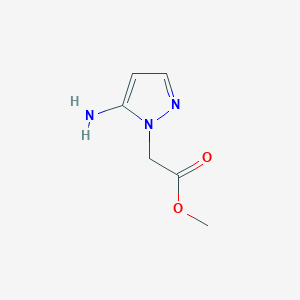
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B1370241.png)
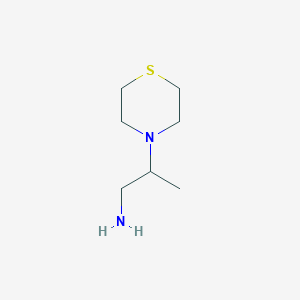
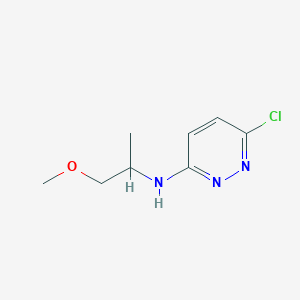

![7-Oxo-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1370249.png)
![Methyl 10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1370253.png)
![1,1,1-Trifluoro-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B1370255.png)
![1-{[(2-Hydroxyethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1370256.png)